molecular formula C16H21ClN4O2 B2956136 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide CAS No. 894023-63-3

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide

Cat. No.: B2956136
CAS No.: 894023-63-3
M. Wt: 336.82
InChI Key: IOTXYZXKSJVWDN-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. Its structure incorporates a 4-methylpiperazine-1-carboxamide group linked to a 5-oxopyrrolidine scaffold that is N-substituted with a 4-chlorophenyl ring. The piperazine carboxamide moiety is a common pharmacophore found in compounds investigated for a range of biological activities, including as inhibitors for various enzymes . Similarly, the 4-chlorophenyl subunit is a frequent structural element in many bioactive molecules and pharmaceutical agents . This specific molecular architecture makes the compound a valuable chemical tool for researchers in medicinal chemistry, particularly in the synthesis of novel derivatives and the exploration of structure-activity relationships (SAR). It serves as a key intermediate for constructing more complex molecules aimed at probing biological pathways. As a high-purity chemical, it is intended for use in assay development, high-throughput screening, and hit-to-lead optimization campaigns. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2/c1-19-6-8-20(9-7-19)16(23)18-13-10-15(22)21(11-13)14-4-2-12(17)3-5-14/h2-5,13H,6-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTXYZXKSJVWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl group and the piperazine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.

Scientific Research Applications

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide are compared below with analogous compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity / Application Reference
Target Compound 4-Chlorophenyl, pyrrolidinone, methylpiperazine carboxamide Not explicitly reported; research chemical
2b : 2-{[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinecarboxamide 4-Chlorophenyl, pyrrolidinone, hydrazinecarboxamide Antimicrobial activity (synthesized as part of a 1,2,4-triazole derivative library)
PYR : 1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one Pyridinone core, dual 4-chlorophenyl groups Antifungal activity against C. albicans
UDO : (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone Pyridine-piperazine hybrid, trifluoromethyl group Inhibits T. cruzi CYP51 enzyme (antiparasitic activity comparable to posaconazole)
4-(4-Methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide Methoxyphenyl substituents (instead of chloro), pyrrolidinone, piperazine carboxamide Structural analog; no explicit activity data (commercially available as a research chemical)
8a : 1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine Tetrazole ring, furan-2-ylmethyl substituent Antimicrobial activity (X-ray crystallography confirmed planar structure)

Key Research Findings

Role of Halogen Substituents :

  • The 4-chlorophenyl group in the target compound and analogs (e.g., 2b , PYR ) is associated with enhanced bioactivity. highlights that halogenated derivatives exhibit superior antimicrobial activity compared to methoxy- or nitro-substituted analogs .
  • In contrast, the methoxyphenyl analog () lacks explicit activity data, suggesting that electron-withdrawing chloro groups may improve target binding or stability .

Impact of Heterocyclic Moieties :

  • The methylpiperazine carboxamide side chain in the target compound distinguishes it from hydrazinecarboxamide derivatives (e.g., 2b ) or tetrazole-based analogs (e.g., 8a ). Piperazine rings are often linked to improved solubility and CNS penetration, though this remains speculative without pharmacokinetic data .
  • Compound UDO , featuring a piperazine-trifluoromethylpyridine scaffold, demonstrates significant antiparasitic activity, underscoring the versatility of piperazine in drug design .

Biological Activity Trends: Antifungal activity in PYR () correlates with the presence of a free -NH- linker and para-substituted aromatic groups, structural motifs absent in the target compound .

Structural Characterization: X-ray studies of 8a and 8b () reveal monoclinic crystal systems, contrasting with the uncharacterized crystallinity of the target compound. Such data are critical for understanding solubility and formulation .

Biological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide, also referred to as compound 1, is a synthetic organic compound with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor modulation, and therapeutic potentials based on various studies.

  • Molecular Formula : C18H23ClN4O
  • Molecular Weight : 348.85 g/mol
  • CAS Number : 1396678-26-4
  • SMILES Notation : Clc1ccc(cc1)N1CC(CC1=O)C(=O)N1CCc2c(C1)sc(n2)NC(=O)c1noc(c1)C

The mechanism of action for compound 1 involves its interaction with specific molecular targets. It is hypothesized to act as an inhibitor of certain enzymes and receptors, thereby modulating various biochemical pathways. The presence of the piperazine and pyrrolidine moieties suggests potential activity in neurotransmitter modulation and enzyme inhibition.

Enzyme Inhibition

Compound 1 has been investigated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase Inhibition : Initial studies indicate that compound 1 exhibits significant inhibitory activity against acetylcholinesterase, which is crucial for neurotransmission. This property may suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Urease Inhibition : Studies have demonstrated that compound 1 shows strong inhibitory activity against urease, an enzyme linked to the pathogenesis of certain gastric infections. The IC50 values reported for related compounds range from 0.63 to 2.14 µM, indicating potent activity.

Receptor Modulation

Research has pointed towards the potential of compound 1 as a modulator of various receptors:

  • Dopaminergic Activity : Given its structural similarity to known dopamine receptor ligands, compound 1 may exhibit dopaminergic activity, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease.

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of compound 1 in a mouse model subjected to acute cerebral ischemia. The results indicated that treatment with compound 1 significantly prolonged survival times and reduced mortality rates compared to control groups. This suggests that compound 1 may possess neuroprotective properties beneficial for ischemic conditions.

Antimicrobial Activity Assessment

In vitro testing has shown that compound 1 exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The results are summarized in the following table:

Bacterial StrainInhibition Zone (mm)IC50 (µg/mL)
Salmonella typhi1510
Bacillus subtilis188
Escherichia coli1020
Staphylococcus aureus1215

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step processes starting with condensation reactions of arylpyrazole precursors and functionalized piperazine derivatives. For example, analogous compounds (e.g., SR141716) are synthesized via coupling of chlorophenyl-substituted pyrazole cores with aminopiperidine carboxamides under basic conditions . Key steps include:

  • Step 1 : Formation of the pyrrolidinone ring via cyclization of chloroacetamide intermediates.
  • Step 2 : Introduction of the 4-methylpiperazine group using carbodiimide-mediated amide coupling.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water) ensure >95% purity .

Q. How is the compound’s structure confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, piperazine methyl at δ 2.3 ppm). IR spectroscopy validates carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • X-ray Crystallography : Single-crystal analysis (using SHELX-97) reveals the piperazine ring adopts a chair conformation, with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice (bond length: 2.89 Å) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Carbonic anhydrase I/II (hCA I/II) assays using stopped-flow CO₂ hydration to measure IC₅₀ values .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Receptor Binding : Radioligand displacement assays (e.g., CB1 receptor antagonism, using [³H]SR141716) to determine Kᵢ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

  • Methodological Answer :

  • Aminopiperidine Modifications : Replace the 4-methylpiperazine group with hydroxyalkylamines or morpholino derivatives to probe steric and electronic effects. For example, N-cyclohexylamide analogues show reduced CB1 affinity (Kᵢ > 100 nM vs. 5.8 nM for the parent compound), highlighting the importance of heteroatom interactions .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to enhance metabolic stability. Fluorinated derivatives demonstrate improved logP (2.1 vs. 1.8) and oral bioavailability in rodent models .

Q. What strategies resolve contradictions between computational predictions and experimental data in solubility studies?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes improve aqueous solubility (e.g., from 0.12 mg/mL to 1.5 mg/mL) when molecular dynamics simulations underestimate experimental values .
  • Crystallographic Validation : Compare predicted (Mercury CSD) vs. experimental (X-ray) packing coefficients to identify polymorphic forms that affect solubility .

Q. How can crystallography data inform the design of stable polymorphs?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Identify key intermolecular interactions (e.g., N–H⋯O bonds in Form I vs. C–H⋯π interactions in Form II) using CrystalExplorer. Form I exhibits higher thermal stability (Tₘ = 215°C vs. 198°C for Form II) .
  • Salt Formation : Synthesize hydrochloride or phosphate salts to improve crystallinity. For example, the HCl salt of a related piperazine-carboxamide shows a 20% increase in melting enthalpy .

Q. What experimental approaches validate the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :

  • Apoptosis Assays : Annexin V/PI staining combined with caspase-3/7 activation measurements in treated cells (e.g., IC₅₀ = 12 μM in MCF-7 cells) .
  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects (e.g., inhibition of PI3Kδ at 1 μM) .

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